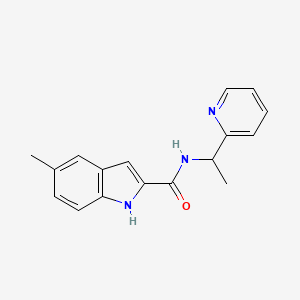
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, also known as IMPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone exerts its effects by selectively activating Gαq-coupled GPCRs. Upon binding to these receptors, (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone induces a conformational change that leads to the activation of downstream signaling pathways, including the phospholipase C (PLC)-dependent pathway. This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently lead to the release of calcium from intracellular stores and the activation of protein kinase C (PKC), respectively.
Biochemical and Physiological Effects:
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone can induce calcium mobilization and activate PKC in cells expressing Gαq-coupled GPCRs. In vivo studies have shown that (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone can induce vasoconstriction and increase blood pressure in rats, suggesting its potential use as a cardiovascular drug.
実験室実験の利点と制限
One of the major advantages of using (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its selectivity for Gαq-coupled GPCRs, which allows for the specific activation of these receptors without affecting other GPCR subtypes. However, one limitation of using (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is its relatively low potency compared to other GPCR agonists, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several potential future directions for research on (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential use as a therapeutic agent for cardiovascular diseases, such as hypertension. Additionally, (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone could be used as a tool to study the role of Gαq-coupled GPCRs in various physiological processes, including inflammation, pain, and cancer. Finally, further research is needed to optimize the synthesis and potency of (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, which could lead to the development of more potent and selective GPCR agonists.
合成法
The synthesis of (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-methylpiperidine with 2,3-dichloropyridine to form 3-methyl-2,3-dichloropyridine. This compound is then reacted with imidazole to form (6-Imidazol-1-ylpyridin-3-yl)methyl chloride, which is subsequently reacted with 3-methylpiperidine to form (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone.
科学的研究の応用
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a pharmacological tool to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to selectively activate Gαq-coupled GPCRs, making it a useful tool to study the downstream signaling pathways of these receptors.
特性
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-3-2-7-18(10-12)15(20)13-4-5-14(17-9-13)19-8-6-16-11-19/h4-6,8-9,11-12H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKZJNGMQHUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)

![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
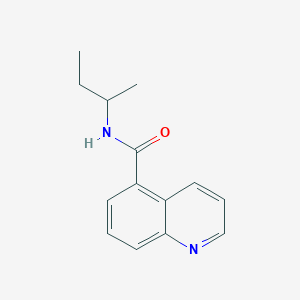
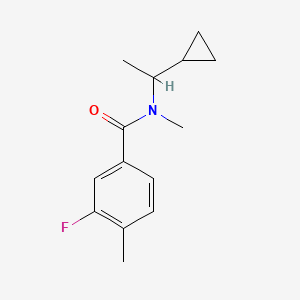
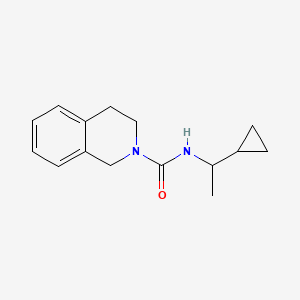
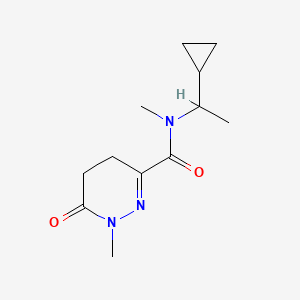
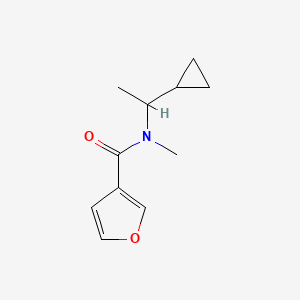

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
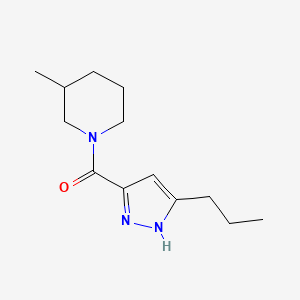
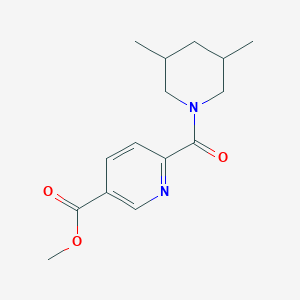
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
